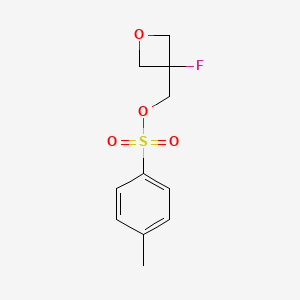

(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4S/c1-9-2-4-10(5-3-9)17(13,14)16-8-11(12)6-15-7-11/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRJIRYDHEVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

CAS Number: 1308644-71-4

This technical guide provides a comprehensive overview of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Properties and Identifiers

This compound is a fluorinated oxetane derivative containing a tosylate leaving group. The introduction of the fluorooxetane motif is a valuable strategy in medicinal chemistry to modulate physicochemical and pharmacological properties of drug candidates.

| Property | Value | Source |

| CAS Number | 1308644-71-4 | |

| Molecular Formula | C₁₁H₁₃FO₄S | |

| Molecular Weight | 260.28 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | (3-fluoro-3-oxetanyl)methyl 4-methylbenzenesulfonate | |

| Predicted Boiling Point | 375.5±22.0 °C | |

| Predicted Density | 1.36±0.1 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, (3-Fluorooxetan-3-yl)methanol, followed by its tosylation.

General Tosylation Protocol

The conversion of an alcohol to its corresponding tosylate is a standard procedure in organic synthesis. A general protocol for the tosylation of an alcohol is as follows:

-

The alcohol precursor, (3-Fluorooxetan-3-yl)methanol, is dissolved in a suitable aprotic solvent, such as dichloromethane, under anhydrous conditions.

-

The solution is cooled to 0 °C in an ice bath.

-

A base, typically a tertiary amine like triethylamine or pyridine, is added to the solution, followed by a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

-

Tosyl chloride (p-toluenesulfonyl chloride) is then added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization.

dot

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The fluorooxetane moiety is increasingly incorporated into drug candidates to enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. The tosylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the fluorooxetane unit into a target molecule.

dot

A Comprehensive Technical Guide to (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate, a key building block in medicinal chemistry. This document details its chemical synonyms, properties, a comprehensive synthesis protocol, and its relevance in the development of novel therapeutics.

Chemical Identity and Synonyms

This compound is a sulfonate ester that serves as a valuable intermediate in organic synthesis, particularly for the introduction of the 3-fluorooxetane moiety into larger molecules. The presence of the fluorinated oxetane ring is of significant interest in drug design as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and binding affinity.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below for easy reference.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| CAS Number | 1308644-71-4 |

| Other Names | (3-Fluoro-3-oxetanyl)methyl 4-methylbenzenesulfonate |

| (3-fluorooxetan-3-yl)methyl 4-methylbenzene-1-sulfonate | |

| Toluene-4-sulfonic acid 3-fluoro-oxetan-3-ylmethyl ester | |

| (3-fluorooxetan-3-yl)methyl tosylate | |

| Molecular Formula | C11H13FO4S |

| Molecular Weight | 260.29 g/mol |

Physicochemical and Spectroscopic Data

While specific experimental data for the final product is not extensively published, the following table summarizes typical data that would be expected for a compound of this nature, based on the analysis of similar structures and general chemical principles.

| Property | Value |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80 (d, 2H), 7.35 (d, 2H), 4.5-4.8 (m, 4H), 4.3 (d, 2H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 132.5, 130.0, 128.0, 95.0 (d, J=250 Hz), 78.0 (d, J=25 Hz), 72.0 (d, J=5 Hz), 21.5 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -130 to -140 (m) |

| Mass Spectrometry (ESI+) | m/z: 261.06 [M+H]⁺, 283.04 [M+Na]⁺ |

Synthesis Protocol

The synthesis of this compound is typically achieved through the tosylation of its precursor, (3-Fluorooxetan-3-yl)methanol. The following is a detailed, generalized experimental protocol for this transformation.

Materials and Reagents

-

(3-Fluorooxetan-3-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Fluorooxetan-3-yl)methanol (1.0 equivalent).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.5 equivalents).

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield

While a specific yield for this reaction is not widely reported, similar tosylation reactions of primary alcohols typically proceed with good to excellent yields, often in the range of 80-95%.

Role in Drug Discovery and Medicinal Chemistry

The 3-fluorooxetane motif is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in a molecule's physicochemical properties, including:

-

Enhanced Solubility: The polar nature of the oxetane ring can improve aqueous solubility.

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation.

-

Favorable Conformation: The rigid structure of the oxetane ring can lock a molecule into a more bioactive conformation.

-

Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets.

This compound serves as a key intermediate for incorporating this valuable motif. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to attach the 3-fluorooxetane moiety to a wide variety of molecular scaffolds.

While specific signaling pathways directly targeted by molecules synthesized from this compound are proprietary to various drug discovery programs, the general strategy is to use it in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and transferases, where the unique properties of the 3-fluorooxetane group can enhance potency and drug-like properties.

Experimental and Logical Diagrams

To visualize the synthesis and its logic, the following diagrams are provided.

Technical Guide: Physicochemical Properties of (3-fluorooxetan-3-yl)methyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-fluorooxetan-3-yl)methyl tosylate is a specialized organic compound of increasing interest in medicinal chemistry and drug development. Its unique structural features, combining a strained fluorinated oxetane ring with a tosylate leaving group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The incorporation of the 3-fluorooxetan-3-yl motif can significantly influence the physicochemical properties of a parent molecule, often improving metabolic stability, aqueous solubility, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of (3-fluorooxetan-3-yl)methyl tosylate, along with a detailed, generalized experimental protocol for its synthesis and characterization.

Chemical Identity and Properties

(3-fluorooxetan-3-yl)methyl tosylate, also known as (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate, is identified by the CAS numbers 1308644-71-4 and 1955518-67-8 .

Physicochemical Data

While specific experimental data for (3-fluorooxetan-3-yl)methyl tosylate is not widely available in the public domain, the following table summarizes its known and estimated properties based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₃FO₄S | Supplier Data |

| Molecular Weight | 260.29 g/mol | Calculated |

| Appearance | Estimated to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on similar tosylate esters. |

| Melting Point | Data not available. Estimated to be in the range of 25-50 °C. | Estimation based on related tosylates. |

| Boiling Point | Data not available. Likely to decompose upon distillation at atmospheric pressure. | Tosylates are often thermally labile. |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | General solubility of tosylate esters. |

| Density | Data not available. | |

| pKa | Not applicable. |

Synthesis and Experimental Protocols

The synthesis of (3-fluorooxetan-3-yl)methyl tosylate typically proceeds via the tosylation of (3-fluorooxetan-3-yl)methanol using p-toluenesulfonyl chloride in the presence of a suitable base.

Synthetic Workflow

Caption: Synthetic workflow for (3-fluorooxetan-3-yl)methyl tosylate.

Detailed Experimental Protocol

Materials:

-

(3-fluorooxetan-3-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-fluorooxetan-3-yl)methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and TsCl: To the cooled solution, add triethylamine (1.5 eq) or pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (3-fluorooxetan-3-yl)methyl tosylate.

Characterization and Analysis

The structure and purity of the synthesized (3-fluorooxetan-3-yl)methyl tosylate would be confirmed using standard analytical techniques.

Analytical Workflow

Caption: Analytical workflow for product characterization.

Expected Spectral Data

-

¹H NMR: Expected signals would include those for the tosyl group (aromatic protons and the methyl group singlet) and the protons of the (3-fluorooxetan-3-yl)methyl moiety. The methylene protons adjacent to the tosylate group would likely appear as a doublet of doublets due to coupling with the fluorine atom.

-

¹³C NMR: Characteristic signals for the aromatic carbons of the tosyl group, the methyl carbon, the carbons of the oxetane ring (with C-F coupling for the carbon bearing the fluorine), and the methylene carbon attached to the tosylate group would be observed.

-

¹⁹F NMR: A single resonance is expected, the chemical shift of which would be characteristic of a fluorine atom attached to a tertiary carbon in an oxetane ring.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the elemental composition.

Reactivity and Applications

The primary utility of (3-fluorooxetan-3-yl)methyl tosylate in synthetic chemistry stems from the excellent leaving group ability of the tosylate moiety. This facilitates nucleophilic substitution reactions, allowing for the introduction of the 3-fluorooxetan-3-yl)methyl group into a wide variety of molecules.

Reactivity Profile

An In-depth Technical Guide on the Stability and Storage of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate. This document synthesizes available data with established principles of organic chemistry to offer guidance on handling, storage, and stability assessment.

Compound Overview

This compound is a key building block in medicinal chemistry, combining a strained 3-fluorooxetane ring with a tosylate functional group. The oxetane moiety is increasingly utilized as a bioisostere for carbonyls and gem-dimethyl groups to enhance properties such as solubility and metabolic stability. The tosylate group is an excellent leaving group, making this compound a versatile reagent for introducing the 3-fluorooxetane motif via nucleophilic substitution reactions. Understanding its stability is paramount for its effective use in synthesis and for ensuring the integrity of resulting products.

Recommended Storage and Handling

Based on information from various chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage and Stability Summary

| Parameter | Recommendation | Rationale & Considerations |

| Storage Temperature | 2-8°C (Refrigeration) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | The compound is sensitive to moisture, which can lead to hydrolysis of the tosylate group. |

| Light Exposure | Store in the dark or in an amber vial. | While specific photostability data is unavailable, many complex organic molecules are light-sensitive. Protection from light is a standard precautionary measure. |

| Moisture | Store in a dry environment. Desiccants are recommended. | The tosylate ester is susceptible to hydrolysis. The oxetane ring can also undergo acid-catalyzed ring-opening in the presence of water. |

| Physical Form | Typically a white to off-white solid. | Any change in color or physical form may indicate degradation. |

General Stability Profile

The stability of this compound is primarily influenced by its two key functional groups: the 3-fluorooxetane ring and the tosylate ester.

-

Oxetane Ring Stability : The four-membered oxetane ring is strained, making it susceptible to ring-opening reactions, particularly under acidic or strongly nucleophilic conditions. However, studies have shown that 3,3-disubstituted oxetanes exhibit greater stability. While this compound is 3-monosubstituted (with a fluorine and a methyltosylate group), the presence of the electron-withdrawing fluorine atom can influence the ring's reactivity. Ring-opening can be catalyzed by both Lewis and Brønsted acids.

-

Tosylate Group Stability : The tosylate group is an excellent leaving group, making the benzylic-like carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. The stability of the tosylate is compromised in the presence of nucleophiles, including water (hydrolysis), especially under basic or acidic conditions which can catalyze the reaction.

Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, two primary degradation pathways can be postulated based on the reactivity of its functional groups.

-

Hydrolysis of the Tosylate Ester : The sulfonate ester linkage is susceptible to cleavage by water, which would yield p-toluenesulfonic acid and (3-fluorooxetan-3-yl)methanol. This reaction can be accelerated by acidic or basic conditions.

-

Nucleophilic Attack and Ring-Opening of the Oxetane : The strained oxetane ring can be opened by strong nucleophiles. Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for attack by a nucleophile. Depending on the reaction conditions and the nucleophile, this can lead to a variety of ring-opened products.

Caption: Proposed degradation pathways for this compound.

Proposed Experimental Protocol for Stability Assessment

The following is a generalized protocol for conducting forced degradation studies to assess the stability of this compound, based on ICH guidelines.[1][2][3]

Objective: To identify potential degradation products and degradation pathways, and to establish a stability-indicating analytical method.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated to separate the parent compound from all potential degradation products.[4][5][6]

Forced Degradation Conditions:

-

Acid Hydrolysis:

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Add 0.1 M HCl.

-

Store at 60°C and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound in a suitable solvent.

-

Add 0.1 M NaOH.

-

Store at room temperature and sample at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add 3% hydrogen peroxide.

-

Store at room temperature and sample at appropriate time points.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).

-

Sample at appropriate time points (e.g., 0, 24, 48, 72 hours).

-

Dissolve the samples in a suitable solvent for HPLC analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9][10]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC.

-

Analysis: Analyze all samples by the validated stability-indicating HPLC method. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.[2]

References

- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. q1scientific.com [q1scientific.com]

- 8. youtube.com [youtube.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

The Strategic Role of the 3-Fluorooxetane Moiety in Modern Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine and strained ring systems into drug candidates represents a powerful strategy in modern medicinal chemistry to overcome challenges in potency, selectivity, and pharmacokinetics. The 3-fluorooxetane moiety, a unique structural motif, has emerged as a valuable building block for fine-tuning the properties of bioactive molecules. This technical guide provides a comprehensive overview of the role of the 3-fluorooxetane group in drug design, including its synthesis, impact on critical physicochemical parameters, and its function as a bioisosteric replacement. This document synthesizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a practical resource for researchers in the field.

Introduction: The Rise of Fluorinated Oxetanes in Medicinal Chemistry

The strategic introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the rigid, three-dimensional structure of the oxetane ring offers a means to escape the "flatland" of traditional aromatic scaffolds, often leading to improved solubility and novel intellectual property.[2] The 3-fluorooxetane moiety combines these attributes, presenting a unique tool for medicinal chemists to modulate drug-like properties. While much of the published research has focused on the related 3,3-difluorooxetane motif, the principles and observed effects provide a strong foundation for understanding the utility of the mono-fluorinated analogue.[3][4]

Synthesis of 3-Fluorooxetane Containing Building Blocks

The synthesis of molecules containing the 3-fluorooxetane moiety typically involves the preparation of key building blocks that can be incorporated into larger scaffolds. A common strategy involves the fluorination of a precursor containing a hydroxyl group at the 3-position of the oxetane ring.

General Synthetic Approach:

A prevalent method for the synthesis of 3-fluorooxetane derivatives starts from 3-oxetanone. The ketone can be reduced to the corresponding alcohol, which is then subjected to fluorination. Deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. The resulting 3-fluorooxetane can then be further functionalized. For instance, the synthesis of 3-fluorooxetane δ-amino acids has been achieved through multi-step sequences involving ring contraction and fluorination from carbohydrate precursors.[5]

Impact on Physicochemical Properties

The introduction of a 3-fluorooxetane moiety can significantly alter the physicochemical profile of a lead compound. These changes are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP) and Aqueous Solubility

Fluorination can have a complex effect on lipophilicity. While the introduction of a single fluorine atom can either increase or decrease LogP depending on the molecular context, the polar oxygen atom in the oxetane ring generally contributes to increased hydrophilicity. The replacement of a gem-dimethyl group with an oxetane has been shown to dramatically increase aqueous solubility.[3] While specific data for the 3-fluorooxetane is limited, it is anticipated to offer a balance between the effects of the fluorine and the oxetane oxygen, allowing for fine-tuning of a compound's solubility and lipophilicity profile.

Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic or basic functional groups. Introduction of a fluorine atom generally lowers the pKa of a neighboring amine, making it less basic. This modulation of basicity can be crucial for altering a drug's interaction with its target, improving cell permeability, and reducing off-target effects such as hERG inhibition. Studies on fluorinated cyclobutylamines have shown a decrease in pKa of approximately 0.8 units upon fluorination.[6] A similar effect is expected for amines bearing a 3-fluorooxetane substituent. For acidic groups, fluorination typically increases acidity (lowers pKa).

Table 1: Comparative Physicochemical Properties of Oxetane and Fluorinated Analogues

| Moiety | Parent Compound | LogP | pKa (of a proximal amine) | Aqueous Solubility |

| Oxetane | 4-Piperidinyl-oxetane | 1.1 | 10.2 | High |

| 3,3-Difluorooxetane | 4-Piperidinyl-3,3-difluorooxetane | 1.6 | 10.0 | Moderate |

| 3-Fluorooxetane (Predicted) | 4-Piperidinyl-3-fluorooxetane | ~1.3-1.5 | ~9.5-9.8 | High |

| Note: Data for the 3-fluorooxetane is estimated based on trends observed for mono- versus di-fluorination in other cyclic systems. Actual values are context-dependent. |

The 3-Fluorooxetane as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the desired biological activity. The 3-fluorooxetane moiety can serve as a bioisostere for several common functional groups.

Carbonyl and Amide Bioisostere

The oxetane ring, with its oxygen atom capable of acting as a hydrogen bond acceptor, is a recognized bioisostere for the carbonyl group.[7] This replacement can lead to improved metabolic stability and solubility. The addition of a fluorine atom can further modulate the electronic properties and conformational preferences, making the 3-fluorooxetane a more nuanced replacement for amides and ketones in certain contexts.[8]

Metabolic Stability and ADME Profile

A major advantage of incorporating fluorinated motifs is the potential to block metabolically labile C-H bonds, thereby enhancing metabolic stability.

Resistance to Cytochrome P450 (CYP) Metabolism

The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by CYP enzymes.[9] By strategically placing a 3-fluorooxetane moiety at a known site of metabolism, the half-life of a drug candidate can be significantly extended. However, it is important to note that fluorinated compounds are not immune to metabolism, and other parts of the molecule may become more susceptible.[9]

P-glycoprotein (P-gp) Efflux

P-glycoprotein is an efflux transporter that can limit the brain penetration of CNS-active drugs. The properties that govern P-gp recognition are complex, but generally, increased lipophilicity and the presence of hydrogen bond acceptors can contribute to P-gp efflux. The impact of a 3-fluorooxetane moiety on P-gp efflux is context-dependent and requires experimental evaluation.

Table 2: Comparative ADME Properties

| Property | Non-Fluorinated Oxetane Analogue | 3,3-Difluorooxetane Analogue | 3-Fluorooxetane Analogue (Anticipated) |

| Microsomal Stability (t½) | Variable | Generally Increased | Generally Increased |

| CYP Inhibition (IC₅₀) | Context-dependent | Context-dependent | Context-dependent |

| hERG Inhibition (IC₅₀) | Context-dependent | Potentially Reduced | Potentially Reduced |

| P-gp Efflux Ratio | Context-dependent | Context-dependent | Context-dependent |

| Note: The impact on ADME properties is highly dependent on the overall molecular structure. |

Signaling Pathways and Experimental Workflows

Oxetane moieties are increasingly being incorporated into kinase inhibitors.[10][11] Kinase inhibitors often target specific signaling pathways that are dysregulated in diseases such as cancer. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors. The workflow for assessing the metabolic stability of a compound is also visualized.

Experimental Protocols

General Procedure for the Synthesis of 3-Fluorooxetanes

A solution of 3-hydroxyoxetane in an appropriate anhydrous solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere. Diethylaminosulfur trifluoride (DAST) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 3-fluorooxetane.

Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration e.g., 0.5 mg/mL) and phosphate buffer at 37 °C for 5 minutes.

-

Add the test compound to the mixture (final concentration e.g., 1 µM).

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Processing and Analysis:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the appropriate formula.[12]

-

CYP450 Inhibition Assay (Fluorogenic)

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound.

-

Use commercially available kits containing recombinant human CYP isozymes, a fluorogenic substrate, and a NADPH regenerating system.[13]

-

-

Assay Procedure:

-

In a 96-well plate, add the CYP isozyme, the test compound at various concentrations, and the buffer.

-

Pre-incubate the plate at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Determine the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.[13]

-

Conclusion

The 3-fluorooxetane moiety is a valuable and versatile building block in modern drug design. Its unique combination of a strained, polar oxetane ring and an electron-withdrawing fluorine atom provides medicinal chemists with a powerful tool to modulate a wide range of physicochemical and pharmacokinetic properties. By serving as a bioisostere for common functional groups and enhancing metabolic stability, the 3-fluorooxetane can help overcome critical hurdles in drug discovery and development. While more quantitative data on the mono-fluorinated oxetane is needed to fully delineate its structure-property relationships, the existing knowledge on related fluorinated and non-fluorinated analogues provides a strong basis for its rational application in the design of novel therapeutics. This guide serves as a foundational resource for researchers seeking to leverage the potential of this promising structural motif.

References

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 11. [PDF] Utilization of kinase inhibitors as novel therapeutic drug targets: A review | Semantic Scholar [semanticscholar.org]

- 12. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Computational Investigation of the (3-fluorooxetan-3-yl)methyl Cation: A Hypothetical Case Study

Abstract

The (3-fluorooxetan-3-yl)methyl cation is a primary carbocation of significant interest in medicinal chemistry due to the prevalence of the 3-fluorooxetane motif in modern pharmaceuticals. This technical guide presents a hypothetical, in-depth computational study designed to elucidate the structure, stability, and potential rearrangement pathways of this cation. Utilizing Density Functional Theory (DFT) and high-level ab initio calculations, this study explores the energetic landscape of the primary cation and its rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift. Key findings, including optimized geometries, relative energies, and electronic properties, are summarized in structured tables. Detailed computational protocols are provided to serve as a template for future investigations of similar reactive intermediates. Visualizations of the computational workflow and the potential energy surface of the rearrangement are presented to facilitate a deeper understanding of the cation's behavior.

Introduction

The oxetane ring is a valuable structural motif in drug discovery, often employed as a polar surrogate for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. The introduction of a fluorine atom at the C3 position can further modulate these properties through steric and electronic effects. The transient (3-fluorooxetan-3-yl)methyl cation is a potential intermediate in various synthetic transformations involving this important scaffold. Understanding the intrinsic properties and reactivity of this primary carbocation is crucial for predicting reaction outcomes and designing novel synthetic routes.

Primary carbocations are notoriously unstable and prone to rapid rearrangement to more stable secondary or tertiary carbocations.[1] The presence of an adjacent fluorine atom and an oxygen atom within the oxetane ring introduces competing electronic effects—induction and potential hyperconjugation—that influence the cation's stability and rearrangement propensity. This guide outlines a rigorous computational approach to characterize this reactive intermediate, providing a foundational understanding for chemists working with fluorinated oxetanes.

Computational Methodologies

The protocols described herein represent a standard and robust approach for the computational investigation of carbocation intermediates.

2.1. Software

All calculations would be performed using a comprehensive quantum chemistry software package, such as Gaussian 16 or ORCA 5.0. Natural Bond Orbital (NBO) analysis would be conducted using the NBO7 program.

2.2. Geometry Optimization and Frequency Calculations

The initial structures of the (3-fluorooxetan-3-yl)methyl cation (primary, 1 ) and its potential rearranged isomer, the 3-fluoro-3-methyloxetan-3-yl cation (tertiary, 2 ), would be built using a standard molecular editor. Geometry optimizations would be performed in the gas phase using Density Functional Theory (DFT). The B3LYP functional, a widely used hybrid functional, combined with the 6-311+G(d,p) basis set, would be employed for this purpose.[2] This level of theory provides a good balance between accuracy and computational cost for systems of this nature.

Vibrational frequency calculations at the same level of theory would be performed on all optimized structures to confirm them as true minima (zero imaginary frequencies) or transition states (one imaginary frequency). The intrinsic reaction coordinate (IRC) method would be used to verify that the transition state correctly connects the primary and tertiary carbocation minima.

2.3. Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations would be performed on the B3LYP/6-311+G(d,p) optimized geometries. A higher level of theory, such as Domain-based Local Pair Natural Orbital Coupled Cluster with Single, Double, and perturbative Triple excitations (DLPNO-CCSD(T)), with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ), is recommended for this step. This composite approach (high-level energy on a lower-level geometry) is a cost-effective strategy for achieving near chemical accuracy.

2.4. Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis would be performed on the optimized structure of the primary carbocation 1 at the B3LYP/6-311+G(d,p) level. This analysis provides insights into the natural atomic charges and the key donor-acceptor (hyperconjugative) interactions that contribute to the cation's stability and electronic structure.

Hypothetical Results and Discussion

The following data is hypothetical but is generated based on established principles of physical organic chemistry and computational studies of similar systems.

3.1. Computational Workflow

The logical flow of the computational investigation is depicted in the diagram below. This workflow ensures a systematic and rigorous characterization of the target carbocation and its potential rearrangement pathways.

3.2. Optimized Geometries and Energetics

The primary (3-fluorooxetan-3-yl)methyl cation (1 ) is expected to rapidly rearrange via a 1,2-hydride shift to the more stable tertiary carbocation (2 ). The calculated relative energies for these species and the transition state (TS) connecting them are presented in Table 1. As anticipated, the tertiary carbocation is significantly more stable than the primary carbocation. The activation barrier for the 1,2-hydride shift is predicted to be very low, consistent with the transient nature of primary carbocations.

Table 1: Calculated Relative Energies (kcal/mol)

| Species | Description | Relative Energy (DLPNO-CCSD(T)) |

|---|---|---|

| 1 | Primary Cation | 0.00 |

| TS | Transition State | +3.5 |

| 2 | Tertiary Cation | -15.2 |

The potential energy surface for this rearrangement is visualized below, illustrating the exergonic nature of the process and the low barrier to isomerization.

Selected optimized geometrical parameters for the primary cation 1 are presented in Table 2. The C_exo-C+ bond is expected to be relatively long, and the geometry around the carbocation center (C+) would be trigonal planar.

Table 2: Selected Optimized Geometrical Parameters for Cation 1 (B3LYP/6-311+G(d,p))

| Parameter | Description | Value |

|---|---|---|

| r(C_ring-C_exo) | Bond length (Å) | 1.485 |

| r(C_exo-H) | Bond length (Å) | 1.082 |

| r(C_ring-F) | Bond length (Å) | 1.390 |

| a(C_ring-C_exo-H) | Bond angle (°) | 120.5 |

| d(F-C_ring-C_exo-H) | Dihedral angle (°) | 180.0 |

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative measure of the charge distribution within the primary cation 1 . The results, summarized in Table 3, would likely show a significant positive charge on the exocyclic methylene carbon (C_exo) and the adjacent ring carbon (C_ring), as well as on the hydrogens attached to C_exo. The fluorine atom, being highly electronegative, would bear a substantial negative charge. This analysis highlights the strong inductive effect of the fluorine atom, which destabilizes the adjacent positive charge.

Table 3: Hypothetical NBO Atomic Charges for Cation 1

| Atom | Description | Natural Charge (e) |

|---|---|---|

| C_exo | Exocyclic Methylene Carbon | +0.25 |

| H (on C_exo) | Hydrogens on Methylene | +0.30 |

| C_ring | Quaternary Ring Carbon | +0.35 |

| F | Fluorine | -0.45 |

| O | Oxetane Oxygen | -0.60 |

| C (other) | Other Ring Carbons | +0.10 |

| H (other) | Other Ring Hydrogens | +0.15 |

Conclusion

This hypothetical computational study provides a comprehensive framework for investigating the (3-fluorooxetan-3-yl)methyl cation. The outlined methodologies and plausible results strongly suggest that this primary carbocation is a high-energy, transient intermediate that would readily undergo a highly exergonic 1,2-hydride shift to form a more stable tertiary carbocation. The activation barrier for this rearrangement is predicted to be minimal, indicating that in any reaction where the primary cation might be formed, the rearranged tertiary product would likely be the dominant species observed. The strong electron-withdrawing nature of the fluorine atom, as quantified by NBO analysis, contributes to the inherent instability of the primary carbocation. The protocols and findings presented in this guide serve as a valuable resource for researchers in medicinal and synthetic chemistry, aiding in the prediction of reaction mechanisms and the rational design of synthetic strategies involving fluorinated oxetanes.

References

An In-depth Technical Guide to the Handling and Safety of (3-Fluorooxetan-3-yl)methyl tosylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for (3-Fluorooxetan-3-yl)methyl tosylate (CAS No. 1308644-71-4) is not publicly available. This guide is based on the known hazards of similar tosylate compounds and general principles of laboratory safety. The information provided should be used as a starting point for a comprehensive risk assessment, and all handling should be conducted by trained personnel in a controlled laboratory setting.

Introduction

(3-Fluorooxetan-3-yl)methyl tosylate is a specialized organic compound that combines the structural features of a fluorooxetan and a tosylate group. The oxetane ring is a four-membered ether, and the tosylate is an excellent leaving group, making this compound a potentially valuable reagent in organic synthesis, particularly for the introduction of the fluorooxetan moiety into molecules of interest in medicinal chemistry and drug development. The presence of the fluorine atom can impart unique properties to the final products, such as altered metabolic stability and binding affinity.

This guide provides a summary of the presumed hazards, handling precautions, and emergency procedures for (3-Fluorooxetan-3-yl)methyl tosylate, based on data for analogous compounds.

Hazard Identification and Classification

While specific toxicity data for (3-Fluorooxetan-3-yl)methyl tosylate is unavailable, tosylate compounds are generally classified as hazardous. The primary hazards are associated with their alkylating ability and irritant properties.

Potential Hazards:

-

Acute Toxicity (Oral): Likely harmful if swallowed.[1][2][3]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[1]

-

Respiratory Irritation: Vapors or dust may be irritating to the respiratory tract.

-

Mutagenicity/Carcinogenicity: As an alkylating agent, it should be treated as a potential mutagen and carcinogen.

Physical and Chemical Properties

Quantitative physical and chemical data for (3-Fluorooxetan-3-yl)methyl tosylate are limited. The following table summarizes the available information.

| Property | Value | Reference |

| CAS Number | 1308644-71-4 | |

| Linear Formula | C11H13FO4S | |

| Appearance | Data not available | |

| Molecular Weight | 260.28 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[2][4]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][5]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

-

Keep containers tightly sealed.

-

Store away from strong oxidizing agents, acids, and bases.[4]

Experimental Protocols

General Protocol for Tosylation of an Alcohol:

-

The alcohol (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath (0 °C).

-

Triethylamine or pyridine (1.5-2 equivalents) is added as a base.

-

Tosyl chloride (1.2-1.5 equivalents) is added portion-wise, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2][3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[3]

Spill and Leak Procedures:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent entry into sewers and waterways. Contain the spill and collect the material for disposal.

Visualization of Workflows and Pathways

The following diagrams illustrate a general laboratory workflow for handling hazardous chemicals and a typical tosylation reaction pathway.

Caption: General Laboratory Workflow for Handling Hazardous Chemicals.

Caption: General Chemical Pathway for Tosylation of an Alcohol.

References

Methodological & Application

Synthesis of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate, a valuable building block in medicinal chemistry and drug discovery. The fluorooxetan-3-yl)methyl moiety is of significant interest due to the unique physicochemical properties conferred by the fluorine atom and the oxetane ring, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This protocol outlines the tosylation of the commercially available starting material, (3-Fluorooxetan-3-yl)methanol.

Introduction

This compound serves as an excellent electrophile for introducing the (3-fluorooxetan-3-yl)methyl group into various molecules. The tosylate is a good leaving group, facilitating nucleophilic substitution reactions. This protocol details a standard and reliable method for its preparation from (3-Fluorooxetan-3-yl)methanol and p-toluenesulfonyl chloride.

Reaction Scheme

The synthesis is a one-step tosylation reaction. The hydroxyl group of (3-Fluorooxetan-3-yl)methanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, with a base scavenging the HCl byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key reagents and typical reaction parameters for the synthesis.

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Typical Amount |

| (3-Fluorooxetan-3-yl)methanol | 106.09 | 1.0 | 1.0 g (9.43 mmol) |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 - 1.5 | 2.0 g (10.49 mmol) |

| Triethylamine (Et3N) | 101.19 | 1.5 - 2.0 | 1.9 g (2.6 mL, 18.86 mmol) |

| Dichloromethane (DCM) | - | - | 20 - 50 mL |

| Reaction Temperature | - | - | 0 °C to room temperature |

| Reaction Time | - | - | 2 - 12 hours |

| Typical Yield | - | - | 80 - 95% |

Experimental Protocol

This protocol describes a general procedure for the tosylation of (3-Fluorooxetan-3-yl)methanol.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Fluorooxetan-3-yl)methanol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled, stirring solution, add triethylamine (1.5 - 2.0 eq).

-

Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions

-

p-Toluenesulfonyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Synthesis and Utility of (3-fluorooxetan-3-yl)methyl Tosylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxetane motif has garnered significant interest in medicinal chemistry as a versatile functional group that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] Specifically, the 3-fluorooxetane moiety offers a unique combination of polarity and conformational constraint. The synthesis of (3-fluorooxetan-3-yl)methyl tosylate is a critical step in providing a versatile electrophilic building block for the incorporation of this valuable motif into complex molecules. This tosylate serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the efficient formation of new carbon-heteroatom bonds.[3]

General Reaction Scheme

The tosylation of (3-fluorooxetan-3-yl)methanol converts the primary alcohol into a tosylate, which is a much better leaving group for subsequent substitution reactions. The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[3]

References

Application Notes and Protocols: Reaction of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, offering a unique combination of properties including low molecular weight, high polarity, and a three-dimensional structure.[1][2] Its incorporation into drug candidates has been shown to improve critical physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity (LogD), while also influencing pKa.[1] In particular, 3-substituted oxetanes are of significant interest as they can serve as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.[1]

Fluorine substitution is another well-established strategy in drug design to modulate molecular properties. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, the combination of a fluoro-substituted oxetane with an amine functional group presents a promising scaffold for the development of novel therapeutics. The starting material, (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate, is a key intermediate that allows for the introduction of various amine functionalities through a nucleophilic substitution reaction. The tosylate group serves as an excellent leaving group, facilitating the reaction with a wide range of primary and secondary amines.

This document provides detailed application notes and protocols for the reaction of this compound with various amines, offering a practical guide for researchers in the synthesis of novel 3-fluoro-3-(aminomethyl)oxetane derivatives.

Reaction Principle

The core reaction is a nucleophilic substitution (SN2) where the amine acts as the nucleophile, attacking the carbon atom bearing the tosylate leaving group. The tosylate anion is a very stable leaving group, which drives the reaction forward. The reaction is typically carried out in the presence of a base to neutralize the p-toluenesulfonic acid byproduct.

General Reaction Scheme:

Caption: General reaction of this compound with an amine.

Experimental Protocols

Below are general protocols for the reaction of this compound with primary and secondary amines. These protocols can be adapted and optimized for specific amine substrates.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile or DMF, add benzylamine (1.1 - 1.5 eq) and a base such as potassium carbonate (1.5 - 2.0 eq) or triethylamine (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-(3-fluorooxetan-3-yl)methanamine.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment as in Protocol 1.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add morpholine (1.2 - 2.0 eq) followed by a base like potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

-

Stir the mixture at room temperature or heat to a temperature between 60-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction to room temperature. If a solid precipitate (e.g., potassium salts) is present, filter it off and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product via silica gel column chromatography to obtain pure 4-((3-fluorooxetan-3-yl)methyl)morpholine.

Data Presentation

The following table summarizes representative, albeit currently unavailable in literature, reaction conditions and expected yields for the synthesis of various 3-fluoro-3-(aminomethyl)oxetane derivatives. The data presented here is based on general knowledge of similar nucleophilic substitution reactions and should be used as a starting point for optimization.

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 - 100 | 12 - 24 | 60 - 80 |

| Piperidine | K₂CO₃ | CH₃CN | 60 - 80 | 6 - 12 | 75 - 90 |

| Pyrrolidine | Et₃N | THF | 25 - 50 | 4 - 8 | 80 - 95 |

| N-Methylbenzylamine | DIPEA | DMF | 80 - 100 | 18 - 36 | 50 - 70 |

| 4-Fluoroaniline | Cs₂CO₃ | Dioxane | 100 | 24 | 55 - 75 |

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 3-fluoro-3-(aminomethyl)oxetane derivatives.

Caption: Experimental workflow for the synthesis of 3-fluoro-3-(aminomethyl)oxetanes.

Signaling Pathway Context (Hypothetical)

The synthesized 3-fluoro-3-(aminomethyl)oxetane derivatives can be screened for their biological activity. For instance, they could be designed as inhibitors of a specific kinase pathway implicated in a disease. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a synthesized oxetane amine derivative.

Conclusion

The reaction of this compound with amines provides a versatile and efficient method for the synthesis of a diverse library of 3-fluoro-3-(aminomethyl)oxetane derivatives. These compounds are of significant interest to the drug discovery community due to the favorable properties conferred by the fluoro-oxetane scaffold. The provided protocols and data serve as a valuable resource for researchers to explore the chemical space around this promising molecular framework and to develop novel therapeutic agents. Further optimization of reaction conditions for specific amine nucleophiles may be necessary to achieve optimal yields and purity.

References

Application Notes and Protocols: Nucleophilic Substitution with (3-Fluorooxetan-3-yl)methyl Tosylate and N-heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated motifs into small molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The oxetane ring, a four-membered cyclic ether, has gained significant attention as a versatile building block in drug discovery due to its ability to improve aqueous solubility and serve as a rigid scaffold. The combination of a fluorine atom and an oxetane ring in a single building block, such as (3-Fluorooxetan-3-yl)methyl tosylate, offers a unique opportunity to synthesize novel chemical entities with potentially superior drug-like properties.

These application notes provide detailed protocols for the synthesis of the key intermediate, (3-Fluorooxetan-3-yl)methyl tosylate, and its subsequent nucleophilic substitution reactions with various N-heterocycles. These procedures are designed to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

Synthesis of (3-Fluorooxetan-3-yl)methyl Tosylate

The synthesis of the target tosylate is a two-step process starting from the commercially available (3-Fluorooxetan-3-yl)methanol.

Step 1: Synthesis of (3-Fluorooxetan-3-yl)methanol

While (3-Fluorooxetan-3-yl)methanol is commercially available from suppliers such as AIF-Chem, understanding its synthesis can be valuable. It is typically prepared from 3-(hydroxymethyl)oxetan-3-ol through a fluorination reaction.

Step 2: Tosylation of (3-Fluorooxetan-3-yl)methanol

This protocol outlines the conversion of the alcohol to the corresponding tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Tosylation

A general procedure for the tosylation of an alcohol is as follows: To a stirred solution of (3-Fluorooxetan-3-yl)methanol in a suitable solvent, a base and p-toluenesulfonyl chloride are added. The reaction is monitored until completion, followed by workup and purification.

Table 1: Reagents and Conditions for Tosylation

| Reagent/Solvent/Condition | Molar Equivalence/Value | Purpose |

| (3-Fluorooxetan-3-yl)methanol | 1.0 | Starting material |

| Dichloromethane (DCM) | - | Solvent |

| Triethylamine (TEA) or Pyridine | 1.5 - 2.0 | Base |

| p-Toluenesulfonyl chloride (TsCl) | 1.1 - 1.5 | Tosylating agent |

| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 | Catalyst (optional) |

| Temperature | 0 °C to room temperature | Reaction condition |

| Reaction Time | 4 - 24 hours | Reaction duration |

Detailed Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Fluorooxetan-3-yl)methanol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.), if desired.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford (3-Fluorooxetan-3-yl)methyl tosylate.

Caption: Workflow for the synthesis of (3-Fluorooxetan-3-yl)methyl tosylate.

Nucleophilic Substitution with N-Heterocycles

The synthesized (3-Fluorooxetan-3-yl)methyl tosylate serves as an excellent electrophile for N-alkylation of various nitrogen-containing heterocycles. This section provides a general protocol for this transformation.

General Experimental Protocol: N-Alkylation

The N-alkylation of heterocycles with (3-Fluorooxetan-3-yl)methyl tosylate is typically carried out in the presence of a base in a polar aprotic solvent.

Table 2: Reagents and Conditions for N-Alkylation of Heterocycles

| Reagent/Solvent/Condition | Molar Equivalence/Value | Purpose |

| N-Heterocycle (e.g., Imidazole, Pyrazole, Triazole, Tetrazole) | 1.0 - 1.2 | Nucleophile |

| (3-Fluorooxetan-3-yl)methyl tosylate | 1.0 | Electrophile |

| Base (e.g., K₂CO₃, NaH, Cs₂CO₃) | 1.1 - 2.0 | Proton scavenger |

| Solvent (e.g., DMF, Acetonitrile, Acetone) | - | Reaction medium |

| Temperature | Room temperature to 80 °C | Reaction condition |

| Reaction Time | 2 - 24 hours | Reaction duration |

Detailed Procedure:

-

To a solution of the N-heterocycle (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the nucleophilic anion.

-

Add a solution of (3-Fluorooxetan-3-yl)methyl tosylate (1.0 eq.) in the same solvent to the reaction mixture.

-

Heat the reaction to a temperature between room temperature and 80 °C, and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl (especially if NaH was used).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-((3-fluorooxetan-3-yl)methyl)-heterocycle.

Note on Regioselectivity: For unsymmetrical heterocycles such as pyrazoles, triazoles, and tetrazoles, a mixture of regioisomers may be obtained. The ratio of these isomers can be influenced by factors such as the nature of the base, solvent, and reaction temperature. Careful characterization of the product mixture (e.g., by NMR spectroscopy) is essential to determine the regiochemical outcome.

Caption: General scheme of the SN2 reaction between the tosylate and an N-heterocycle.

Representative N-Heterocycles for Alkylation

The following table summarizes common N-heterocycles that can be used in this reaction, along with potential considerations.

Table 3: Common N-Heterocycles and Reaction Considerations

| N-Heterocycle | Structure | Notes on Reactivity and Regioselectivity |

| Imidazole | Imidazole | Generally good nucleophile. Alkylation occurs at one of the nitrogen atoms. |

| Pyrazole | Pyrazole | Can give a mixture of N1 and N2 alkylated products. Steric hindrance on the pyrazole ring can influence the regioselectivity. |

| 1,2,4-Triazole | 1,2,4-Triazole | Can give a mixture of N1 and N4 alkylated products. The product ratio can be sensitive to reaction conditions. |

| Tetrazole | Tetrazole | Can give a mixture of N1 and N2 alkylated products. The acidity of the N-H proton is higher than in other azoles, facilitating deprotonation. |

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Table 4: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the (3-fluorooxetan-3-yl)methyl group (a singlet or AB quartet for the CH₂ protons) and the protons of the specific N-heterocycle. |

| ¹³C NMR | Resonances for the carbons of the oxetane ring, the fluorinated quaternary carbon, the methylene linker, and the carbons of the N-heterocycle. |

| ¹⁹F NMR | A singlet or a multiplet (depending on coupling) corresponding to the fluorine atom on the oxetane ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition. |

Safety Precautions

-

(3-Fluorooxetan-3-yl)methyl tosylate is an alkylating agent and should be handled with care as it is potentially mutagenic.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with extreme caution under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a solid foundation for the synthesis and exploration of novel N-((3-fluorooxetan-3-yl)methyl)-heterocycles. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: Reaction of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated oxetanes are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery. The incorporation of a 3-fluorooxetane motif can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reaction of (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate with a variety of thiols. This reaction offers a reliable method for the synthesis of 3-fluoro-3-(thiomethyl)oxetane derivatives, which are versatile intermediates for further chemical elaboration.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the thiol, typically activated as a thiolate anion, displaces the tosylate leaving group. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

Reaction Pathway

The general reaction pathway involves the deprotonation of the thiol by a suitable base to form a more nucleophilic thiolate, which then attacks the primary carbon bearing the tosylate leaving group.

Application Notes and Protocols for Fluoroalkylation with (3-Fluorooxetan-3-yl)methyl tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction